4-Vinylacetamidoethyl phenol
Description
4-Vinylacetamidoethyl phenol is a phenolic derivative characterized by a hydroxyphenyl core modified with a vinyl group (-CH=CH₂) and an acetamidoethyl substituent (-NHCOCH₂CH₂-). However, direct experimental data on this compound are sparse in the provided evidence, necessitating comparisons with structurally related phenol derivatives.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]but-3-enamide |
InChI |
InChI=1S/C12H15NO2/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10/h2,4-7,14H,1,3,8-9H2,(H,13,15) |
InChI Key |
NBNGEWSXRJTUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include phenol esters, acetamide derivatives, and substituted phenols. Below is a comparative analysis based on molecular features and properties:
Table 1: Key Properties of 4-Vinylacetamidoethyl Phenol and Structural Analogs
Functional Group Impact on Properties
- Phenol Core: All compounds share a hydroxyphenyl group, enabling hydrogen bonding and solubility in polar solvents. Phenol derivatives are often used in adsorption processes (e.g., phenol removal from wastewater) due to their aromatic and polar nature .
- Acetamido Group: Paracetamol (N-(4-hydroxyphenyl)acetamide) demonstrates bioactivity via cyclooxygenase inhibition.
- Vinyl Group: The vinyl substituent in this compound distinguishes it from esters like acetovanillin. This group enables polymerization, suggesting utility in creating cross-linked polymers or functionalized resins .
- Ester vs. Amide Linkages: Phenol esters (e.g., phenyl bromoacetate) exhibit higher reactivity toward nucleophiles compared to acetamides, making them suitable for acyl transfer reactions .
Physicochemical and Application Differences
- Molecular Weight : Higher molecular weight analogs like sodium 4-(tert-butoxycarbonyloxy)benzenesulfonate (280.27 g/mol) are typically used in specialty surfactants, whereas lower-weight compounds like paracetamol are more bioavailable.
- Thermal Stability : Esters (e.g., acetovanillin) generally exhibit lower thermal stability than amides due to weaker carbonyl-oxygen bonds.
- Biological Activity: Paracetamol’s acetamide group is critical for its therapeutic effects, while this compound’s vinyl group may limit membrane permeability, reducing direct bioactivity but enhancing utility in prodrug designs.
Q & A
Q. How do researchers determine critical variables influencing the degradation or synthesis of 4-Vinylacetamidoethyl phenol in microbial systems?
Methodological Answer: Researchers employ Plackett-Burman experimental design to screen variables (e.g., pH, temperature, media components) by assigning high/low values (+1/-1) and analyzing their main effects via linear regression . For example, pH and temperature are often prioritized due to their statistically significant confidence levels (>90%) in phenol degradation studies . Media optimization may exclude components like glucose, which can suppress degradation pathways .
Q. What analytical techniques are recommended for quantifying this compound in biodegradation studies?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with spectrophotometric methods (e.g., Folin-Ciocalteu assay) is widely used for phenol quantification . For microbial degradation, kinetic models (e.g., substrate inhibition kinetics) are applied to assess degradation rates, with validation through ANOVA (p < 0.05) and R² values (>0.85) to confirm model accuracy .
Q. How do researchers select microbial strains for degrading phenolic derivatives like this compound?
Methodological Answer: Strains such as Acinetobacter sp. or Pseudomonas putida are chosen based on their metabolic pathways for aromatic compounds. Immobilization techniques (e.g., alginate beads) enhance stability, and media composition (e.g., meat extract as a nitrogen source) is optimized via Box-Behnken design to maximize degradation rates . Exclusion of glucose in media forces microbial reliance on phenol as a carbon source, improving degradation efficiency .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data when optimizing this compound degradation?
Methodological Answer: Contradictions arise from variable interactions (e.g., pH-temperature coupling). Use response surface methodology (RSM) to generate 3D contour plots, identifying optimal regions where variables synergize . For instance, pH and meat extract interactions may show high significance (confidence >95%), while meat extract-temperature interactions are negligible (<30%) . Logical analysis of raw data (e.g., media substitution effects) supplements statistical models to validate findings .
Q. What strategies validate predictive models for this compound degradation kinetics?
Methodological Answer: Validate models (e.g., polynomial equations from Box-Behnken design) by comparing predicted vs. experimental degradation rates. A solver tool (e.g., Microsoft Excel) optimizes parameters (e.g., pH = 7.12, temperature = 27.77°C), achieving <3% error between predicted (37.30 mg/L/hr) and observed (38.45 mg/L/hr) rates . Adjust for overfitting using adjusted R² (e.g., 86.11% in ) and residual error analysis .
Q. How do environmental variables interact to influence this compound stability in aqueous systems?
Methodological Answer: Use liquid-liquid equilibrium (LLE) models (e.g., NRTL) to predict partitioning behavior under varying pH and temperature . For biodegradation, thermodynamic studies (e.g., Arrhenius plots) assess activation energy, while Taguchi experimental design minimizes runs for multi-variable systems (e.g., solvent-solid ratios, extraction times) .
Q. Why do microbial degradation rates vary across studies despite similar experimental conditions?
Methodological Answer: Variability stems from strain-specific metabolic pathways (e.g., Acinetobacter vs. Pseudomonas) and media composition (e.g., trace elements). Plackett-Burman analysis reveals confounding factors (e.g., NH₄NO₃ suppression by other nitrogen sources), requiring logical exclusion of variables with low confidence (<70%) . Reproducibility is enhanced by standardizing immobilization protocols (e.g., alginate-cell ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
